
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid
Descripción general
Descripción
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is a synthetic organic compound widely used in the field of medicinal chemistry. It is known for its role as a building block in the synthesis of various peptides and peptidomimetics. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis.
Mecanismo De Acción
Target of Action
It is known that fmoc-dl-pipecolic acid is a derivative of pipecolic acid, which is involved in the lysine degradation pathway
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the continuation of peptide chain elongation .
Biochemical Pathways
The Fmoc group is commonly used in solid-phase peptide synthesis, a process that involves the stepwise addition of amino acids to a growing peptide chain .
Action Environment
The action, efficacy, and stability of FMOC-DL-PIPECOLIC ACID can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group . Additionally, temperature and the presence of other molecules can also impact the compound’s action and stability.
Análisis Bioquímico
Biochemical Properties
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Enzymes such as proteases and peptidases can cleave the Fmoc group, allowing the compound to participate in subsequent reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes. For instance, the compound may inhibit or activate certain kinases, leading to changes in downstream signaling events. Additionally, it can affect gene expression by altering the activity of transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The Fmoc group can form stable complexes with proteins and enzymes, influencing their activity. The compound can act as an enzyme inhibitor or activator, depending on the specific target. It can also induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function may include alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and gene expression. Toxic or adverse effects may occur at very high doses, including cellular toxicity and organ damage. Threshold effects observed in studies indicate that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, it may inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, the compound may accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, cytoplasm, or mitochondria. Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using the Fmoc group. This is achieved by reacting piperidine-2-carboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of the compound by automating the protection and deprotection steps, as well as the purification process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS).
Major Products Formed:
Deprotection: Removal of the Fmoc group yields the free amine form of piperidine-2-carboxylic acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Aplicaciones Científicas De Investigación
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is a crucial building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: It is used in the development of peptide-based drugs and inhibitors.
Bioconjugation: The compound is employed in the conjugation of peptides to various biomolecules for therapeutic and diagnostic purposes.
Comparación Con Compuestos Similares
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-4-carboxylic acid: Another Fmoc-protected piperidine derivative used in peptide synthesis.
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position on the piperidine ring.
Uniqueness: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which can influence the steric and electronic properties of the resulting peptides. This positional specificity can be crucial in the design of peptides with desired biological activities.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105751-19-7 | |
| Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was FMOC-DL-Pipecolic Acid derivatized in the study?
A: The study aimed to develop an effective method for the chiral separation of pipecolic acid enantiomers using capillary electrophoresis (CE). Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) was employed to improve the detectability and sensitivity of pipecolic acid during analysis. [] This is a common strategy in analytical chemistry, as derivatization can enhance the spectroscopic properties of a compound, making it easier to detect and quantify.
Q2: What chiral selector proved most effective in separating the enantiomers of FMOC-DL-Pipecolic Acid?
A: The research investigated various chiral selectors for their ability to separate the enantiomers of FMOC-DL-Pipecolic Acid. The polymeric surfactant poly(sodium N-undecanoyl-LL-leucine-valinate) emerged as the most effective option, achieving a resolution value of 2.78. [] This highlights the importance of selecting appropriate chiral selectors tailored to the specific analyte for optimal separation in CE.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


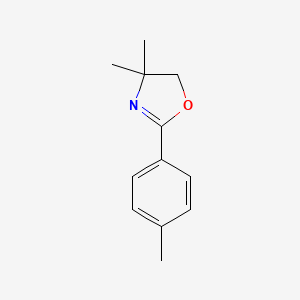
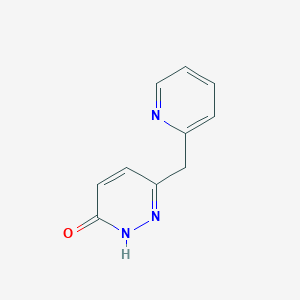
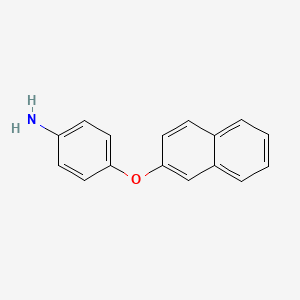
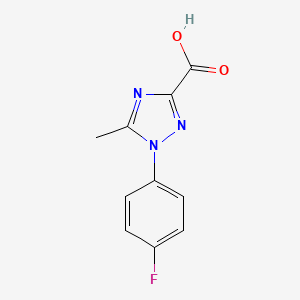
![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)
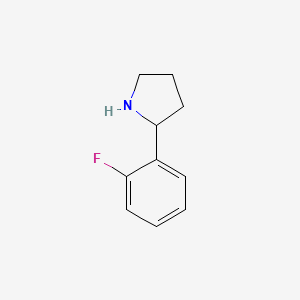
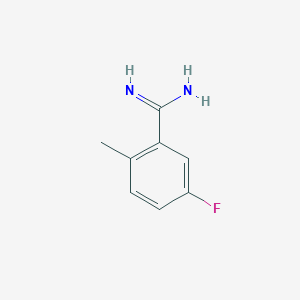
![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)
![3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1306937.png)
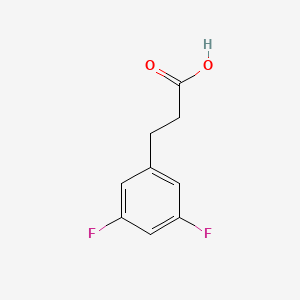
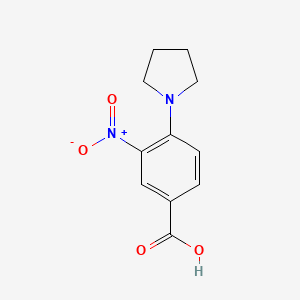
![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
